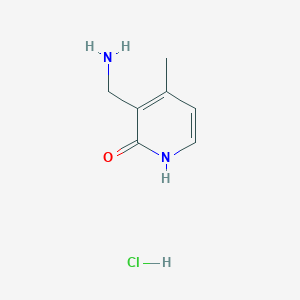

2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials such as succinic anhydride and aminoguanidine hydrochloride . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often involve a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The annular prototropic tautomerism in the prepared 1,2,4-triazoles has been studied using NMR spectroscopy and X-ray crystallography .作用机制

While the specific mechanism of action for “2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” is not mentioned in the retrieved papers, 1,2,4-triazole derivatives are known to exhibit various biological activities. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

未来方向

The future directions for research on “2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” and similar compounds could involve further exploration of their potential pharmaceutical applications. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid in the presence of a suitable solvent and a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Starting Materials": [ "5-amino-1H-1,2,4-triazole", "Chloroacetic acid", "Solvent", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-1H-1,2,4-triazole and chloroacetic acid in a suitable solvent such as water or ethanol.", "Step 2: Add a catalyst such as sulfuric acid or phosphoric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours to allow the reaction to proceed.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Dissolve the solid product in hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Step 6: Purify the product by recrystallization or other suitable methods." ] } | |

CAS 编号 |

2648966-14-5 |

分子式 |

C4H7ClN4O2 |

分子量 |

178.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。